molecular formula C16H16N8 B6452969 5-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile CAS No. 2549018-24-6

5-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile

Cat. No.: B6452969
CAS No.: 2549018-24-6
M. Wt: 320.35 g/mol
InChI Key: QNYBRSUSNYNPRH-UHFFFAOYSA-N
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Description

5-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile is a complex organic compound that features a purine derivative linked to a piperazine ring, which is further connected to a pyridine ring with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile typically involves multiple steps:

    Formation of the Purine Derivative: The starting material, 9-methyl-9H-purine, undergoes a series of reactions to introduce functional groups necessary for further modifications.

    Piperazine Ring Formation: The purine derivative is reacted with piperazine under controlled conditions to form the intermediate compound.

    Pyridine Ring Introduction: The intermediate is then reacted with a pyridine derivative, which contains a nitrile group, under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

5-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It is investigated for its potential therapeutic effects, including antiviral, anticancer, and antimicrobial activities.

    Industry: The compound may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to them, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5-[4-(9H-purin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile: Lacks the methyl group on the purine ring.

    5-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile: The nitrile group is positioned differently on the pyridine ring.

Uniqueness

5-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile is unique due to its specific structural features, such as the position of the nitrile group and the presence of the methyl group on the purine ring. These features can influence its chemical reactivity and biological activity, making it distinct from similar compounds.

Properties

IUPAC Name

5-[4-(9-methylpurin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8/c1-22-11-21-14-15(22)19-10-20-16(14)24-6-4-23(5-7-24)13-3-2-12(8-17)18-9-13/h2-3,9-11H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNYBRSUSNYNPRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=CN=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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